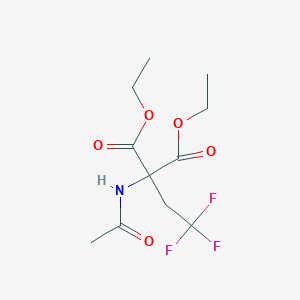

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCBHHXHXMSJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556362 | |

| Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-64-5 | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-(2,2,2-trifluoroethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120097-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This two-step method involves forming a carbamate intermediate followed by hydrogenolytic cleavage. The process begins with the coupling of diethyl 2-amino-2-(2,2,2-trifluoroethyl)malonate (Formula 2) with benzyl chloroformate (Formula 3) in the presence of a coupling reagent such as HOBt/DCC. The intermediate, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4), undergoes hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas to yield the final product.

Optimization and Conditions

-

Coupling Step : Conducted in dichloromethane at 0–5°C with N,N-diisopropylethylamine (DIPEA) as the base. The reaction achieves >95% conversion within 2 hours.

-

Hydrogenolysis : Performed at 50°C under 3 bar H₂ pressure. Catalyst loading of 5 wt% Pd/C ensures complete deprotection within 4 hours.

-

Yield : 78–82% over two steps, with purity >98% after recrystallization from ethyl acetate/hexane.

Copper-Catalyzed Oxidative Condensation

Single-Pot Synthesis

A scalable one-pot method employs diethyl malonate, acetamide, and 2,2,2-trifluoroethylamine hydrochloride in acetic acid, using CuCl and 2,2′-biquinoline-4,4′-dicarboxylate disodium as a catalytic system. Air acts as the oxidant, enabling dehydrogenative coupling at 80°C.

Reaction Mechanism

The copper-ligand complex facilitates C–N bond formation via a radical pathway, with acetamide serving as both reactant and acetylating agent. The trifluoroethyl group is introduced through nucleophilic substitution of the in situ-generated malonate enolate.

Critical Parameters

-

Molar Ratios : Diethyl malonate : acetamide : CuCl : ligand = 1 : 1.5–2 : 0.2–0.5 : 0.1–0.5.

-

Solvent : Acetic acid (30–50% w/v) ensures homogeneity and stabilizes intermediates.

-

Reaction Time : 8 hours at 80°C achieves 91–93% yield with >99.5% purity after extraction and recrystallization.

Alkylation of Diethyl Acetamidomalonate

Substrate Adaptation

Diethyl acetamidomalonate (DEAM), a well-established glycine equivalent, can be alkylated with 2,2,2-trifluoroethyl iodide or bromide under basic conditions. This method mirrors classical malonic ester synthesis but requires careful control to avoid polyalkylation.

Procedure and Challenges

-

Deprotonation : Sodium ethoxide (NaOEt) in ethanol generates the enolate at −10°C.

-

Alkylation : Slow addition of 2,2,2-trifluoroethyl bromide (1.1 equivalents) over 1 hour minimizes diastereomer formation.

-

Yield : 65–70% after hydrolysis and decarboxylation, lower than catalytic methods due to competing hydrolysis.

Comparative Analysis of Methods

Industrial Applications and Patents

The Cu-catalyzed method (CN107602408B) has been patented for its cost-effectiveness and minimal waste. In contrast, the coupling-hydrogenolysis route (EP2621894B1) is favored for high-purity pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Condensation: Catalysts such as piperidine or pyridine.

Major Products

Hydrolysis: this compound can be hydrolyzed to form 2-acetamido-2-(2,2,2-trifluoroethyl)malonic acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Condensation: Condensation reactions can produce β-keto esters or other complex structures.

Scientific Research Applications

Synthesis of α-Amino Acids

One of the primary applications of DEAM is in the synthesis of α-amino acids. The compound serves as a versatile starting material for the production of both natural and non-natural amino acids through a series of chemical transformations. Specifically, DEAM undergoes deprotonation followed by alkylation to yield racemic α-amino acids with high efficiency. For example:

- Phenylalanine Synthesis : DEAM can be alkylated using benzyl chloride in the presence of sodium ethoxide, leading to phenylalanine with a yield of approximately 65% after hydrolysis and decarboxylation .

- Racemic Glutamic Acid : A one-pot reaction involving DEAM and propiolactone results in racemic glutamic acid with an impressive yield of 87% .

Pharmaceutical Applications

DEAM is also utilized in the pharmaceutical industry as a precursor for several bioactive compounds. Notably, it plays a crucial role in the synthesis of fingolimod, an immunosuppressant used for treating multiple sclerosis. The synthetic route typically involves the alkylation of DEAM with specific alkyl halides .

Case Study: Fingolimod Synthesis

- Key Steps : The synthesis involves multiple steps where DEAM is reacted with 4'-(2-iodoethyl)octanophenone to form intermediates that eventually lead to fingolimod.

- Yield and Efficiency : The overall process demonstrates high yields and specificity, making DEAM an essential component in the production of this therapeutic agent.

Agrochemical Development

The trifluoroethyl moiety in DEAM enhances its properties as an agrochemical intermediate. Research indicates that compounds containing trifluoromethyl groups often exhibit increased biological activity and stability compared to their non-fluorinated counterparts. This characteristic makes DEAM a candidate for developing new pesticides or herbicides.

Material Science

DEAM can serve as a monomer or building block in the synthesis of polymers and other materials. Its chemical structure allows it to participate in polymerization reactions, potentially leading to materials with desirable mechanical and thermal properties .

Toxicological Studies

As with any chemical compound used in industrial applications, understanding the toxicological profile of DEAM is crucial. Preliminary studies suggest that while it has utility in various applications, further research is needed to fully assess its safety and environmental impact .

Summary Table of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Synthesis of Amino Acids | Starting material for natural and non-natural α-amino acids | Up to 87% yield for glutamic acid |

| Pharmaceutical Synthesis | Precursor for fingolimod (multiple sclerosis treatment) | High yields in synthetic routes |

| Agrochemical Development | Potential use as an intermediate for developing pesticides/herbicides | Enhanced biological activity due to trifluoroethyl group |

| Material Science | Building block for polymers with specific mechanical properties | Promising but requires further study |

| Toxicological Studies | Initial assessments indicate need for comprehensive safety evaluation | Ongoing research necessary |

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acetamido group can engage in hydrogen bonding and other interactions, while the trifluoroethyl group imparts unique electronic properties that can influence the reactivity and stability of the compound. These properties make it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

The trifluoroethyl group profoundly influences reactivity compared to other substituents:

- Trifluoroethyl vs. Cyanoethyl: Diethyl acetamido(2-cyanoethyl)malonate (C₁₂H₁₈N₂O₅, CAS 5440-42-6) contains a cyano (-CH₂CN) group, which, like -CH₂CF₃, is strongly electron-withdrawing. However, the cyano group’s higher polarity may reduce solubility in nonpolar solvents compared to the lipophilic trifluoroethyl group .

- Trifluoroethyl vs.

- Trifluoroethyl vs. Triazolylmethyl : Derivatives with triazole rings (e.g., Diethyl 2-acetamido-2-((5-(benzyloxy)-2-ethyl-triazol-4-yl)methyl)malonate, MS (CI): 433 M+1) exhibit mixed electronic effects. The triazole’s aromaticity may alter regioselectivity in coupling reactions compared to the purely electron-withdrawing trifluoroethyl group .

Table 1: Substituent Effects on Reactivity

Steric and Lipophilic Effects

- Trifluoroethyl vs. Octylphenethyl : Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (CAS 162358-08-9) contains a bulky 4-octylphenethyl group, which increases lipophilicity and may enhance membrane permeability in drug candidates like Fingolimod. However, steric bulk reduces reactivity in sterically sensitive reactions compared to the compact trifluoroethyl group .

- Trifluoroethyl vs. Phenethyl : Diethyl 2-acetamido-2-phenethylmalonate (CAS 5463-92-3) lacks electron-withdrawing groups, resulting in higher pKa and slower decarboxylation. This highlights the trifluoroethyl group’s unique role in stabilizing transition states .

Physical and Spectral Data

- Molecular Weight: The trifluoroethyl compound (C₁₁H₁₄F₃NO₅) has a molecular weight of 309.23 g/mol, lower than cyanoethyl (270.28 g/mol) and octylphenethyl (433.58 g/mol) analogs .

- Spectroscopy : ¹H NMR of trifluoroethyl derivatives typically shows characteristic -CF₃ splitting patterns (δ 3.5–4.5 ppm for CH₂CF₃), whereas nitrobenzyl analogs exhibit aromatic proton signals (δ 7.0–8.0 ppm) .

Biological Activity

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅F₃N₁O₄

- Molecular Weight : 239.22 g/mol

- CAS Number : 1068-90-2

- Density : 1.1 g/cm³

- Boiling Point : 311.4 °C

- Melting Point : 95-98 °C

The presence of trifluoroethyl groups significantly alters the physicochemical properties of this compound, enhancing its lipophilicity and potentially its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities due to its structural characteristics. Key areas of research include:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit bactericidal properties. The introduction of fluorine atoms into amino acids has been correlated with enhanced antimicrobial activities, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor due to the structural modifications imparted by the fluorinated group. Fluorinated amino acids have been shown to interfere with metabolic processes by mimicking natural substrates while inhibiting key enzymes involved in metabolism .

Synthesis Methods

The synthesis of this compound typically involves alkylation reactions of diethyl malonate derivatives. A common method includes:

- Alkylation of Diethyl Malonate :

- React diethyl malonate with a suitable trifluoroethyl halide under basic conditions to yield the desired product.

- The reaction can be optimized by adjusting temperature and solvent conditions to maximize yield.

Case Studies

- Antimicrobial Studies :

- Enzyme Interaction Studies :

- Pharmacokinetic Properties :

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves alkylation of diethyl malonate derivatives using trifluoroethyl-containing electrophiles. For example, a malonate enolate is generated under basic conditions (e.g., K₂CO₃/KI in acetonitrile) and reacted with a trifluoroethyl halide. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (70–100°C), and purification via silica gel column chromatography. Yields typically range from 50% to 63% depending on electrophile reactivity and purification efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the acetamido NH (~8.5 ppm), trifluoroethyl CF₃ group (distinct triplet in ¹⁹F NMR), and malonate ester carbonyls (~170 ppm in ¹³C NMR).

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₉F₃NO₅: 350.1215; observed within 3 ppm error).

- 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities and verify substituent connectivity .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) is standard. For polar byproducts, reverse-phase chromatography (C18 column, acetonitrile/water) improves resolution. Crystallization from ethanol/water mixtures can further enhance purity (>98%) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic acyl substitution compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at the malonate carbonyl, accelerating nucleophilic attack. For instance, Friedel-Crafts alkylation with bis(trifluoroethyl) malonate derivatives proceeds at 25°C, whereas ethyl analogs require heating (80°C). Kinetic studies using ¹⁹F NMR show a 3× faster reaction rate for trifluoroethyl derivatives .

Q. What challenges arise during hydrolysis of this compound, and how can they be mitigated?

- Methodological Answer : Standard hydrolysis (NaOH/EtOH) often leads to decarboxylation or decomposition. Alternative methods include:

- HBr/AcOH hydrolysis : Yields 2-(trifluoroethyl)acetic acid (63% isolated) without side reactions.

- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave esters under mild conditions (pH 7, 37°C).

Monitor progress via TLC (silica, hexane/EtOAc) and characterize products by melting point and IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

- Methodological Answer : Systematically test variables:

- Catalyst loading : Increasing KI from 0.1 to 0.3 equiv improved yields from 33% to 50% in alkylation reactions.

- Reaction duration : Extending time from 6 to 16 hours enhanced conversion in sluggish steps.

- Byproduct analysis : Use LCMS to identify intermediates (e.g., m/z 307.2 [M+H]⁺ for urea derivatives) and optimize quenching protocols .

Q. What role does this compound play in modulating ERRβ receptor activity, and how is this interaction validated experimentally?

- Methodological Answer : The compound binds ERRβ via hydrophobic interactions (CF₃ group) and hydrogen bonding (acetamido NH). Validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.